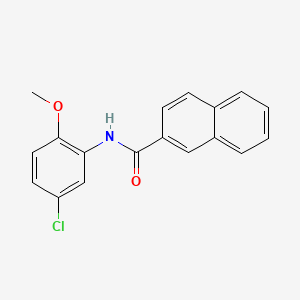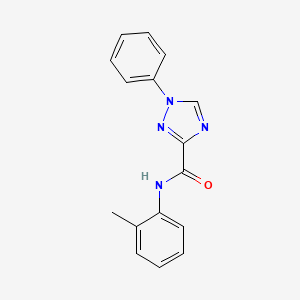
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. Compounds with these structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiazole and thienyl precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using reagents like Lawesson’s reagent or phosphorus pentasulfide to facilitate the formation of the thiazolidinone ring.
Condensation Reactions: Combining thiazole and thienyl derivatives in the presence of catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing large reactors to carry out the cyclization and condensation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted in the presence of catalysts or under reflux conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its possible therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Thiazoles: Molecules containing the thiazole ring.
Thiophenes: Compounds with a thiophene ring.
Uniqueness
3-(5-Methyl-1,3-thiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is unique due to its combination of thiazole and thiazolidinone rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H10N2OS3 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-(5-methyl-1,3-thiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS3/c1-7-5-12-11(17-7)13-9(14)6-16-10(13)8-3-2-4-15-8/h2-5,10H,6H2,1H3 |
Clé InChI |
ZTIBUHOEZJLNIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)N2C(SCC2=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)

![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B13376772.png)
![3-[(1-Adamantylcarbonyl)oxy]-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridinium](/img/structure/B13376782.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
![3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376793.png)
![6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one](/img/structure/B13376798.png)
![3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376800.png)
![6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376804.png)
![2-[2-(1H-indol-3-yl)ethyl]-3-oxo-N-phenyl-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376810.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13376822.png)
![6-[(2-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376825.png)
